molecular formula C16H16O2 B291047 4-Ethylphenyl 3-methylbenzoate

4-Ethylphenyl 3-methylbenzoate

Cat. No. B291047
M. Wt: 240.3 g/mol
InChI Key: RZQHRKNSJODLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylphenyl 3-methylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used as a reagent in organic synthesis and has shown promising results in biological studies.

Mechanism of Action

The mechanism of action of 4-Ethylphenyl 3-methylbenzoate is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase cascade. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethylphenyl 3-methylbenzoate exhibits low toxicity and is well-tolerated by cells. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, while having no significant effect on normal cells. Additionally, it has been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Ethylphenyl 3-methylbenzoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 4-Ethylphenyl 3-methylbenzoate. One area of interest is its potential as a drug candidate for the treatment of cancer, bacterial, and fungal infections. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety.
Another area of interest is its potential applications in materials science. It has been reported to have fluorescent properties, which may make it useful in the development of sensors and other optical devices.
In conclusion, 4-Ethylphenyl 3-methylbenzoate is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method is well-established, and it has been shown to exhibit low toxicity and promising results in biological studies. Further research is needed to fully understand its mechanism of action and to optimize its potential applications.

Synthesis Methods

The synthesis of 4-Ethylphenyl 3-methylbenzoate can be achieved through the Friedel-Crafts acylation reaction. This reaction involves the reaction of ethylbenzene with a mixture of acetyl chloride and aluminum chloride, followed by the reaction of the resulting product with methyl benzoate. The final product is obtained through purification by recrystallization.

Scientific Research Applications

4-Ethylphenyl 3-methylbenzoate has shown potential applications in various scientific research fields. In organic synthesis, it is commonly used as a reagent in the preparation of various compounds. It has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in the synthesis of chiral compounds.
In biological studies, 4-Ethylphenyl 3-methylbenzoate has shown promising results as a potential drug candidate. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to possess antibacterial and antifungal properties.

properties

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

(4-ethylphenyl) 3-methylbenzoate

InChI

InChI=1S/C16H16O2/c1-3-13-7-9-15(10-8-13)18-16(17)14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3

InChI Key

RZQHRKNSJODLDV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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